molecular formula C6H3F4N3O B3221257 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide CAS No. 1206524-24-4

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide

Cat. No.: B3221257
CAS No.: 1206524-24-4
M. Wt: 209.10 g/mol
InChI Key: RGAIBCVBXUANQE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is an organic compound that belongs to the class of acetamides. This compound features a trifluoromethyl group and a fluoro-substituted pyrazine ring, which may impart unique chemical and physical properties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide typically involves the reaction of 3-fluoro-2-pyrazinecarboxylic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions may include:

  • Solvent: Dichloromethane or another aprotic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Base: Triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives, while hydrolysis would produce 3-fluoro-2-pyrazinecarboxylic acid and trifluoroacetamide.

Scientific Research Applications

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.

    3-Fluoro-2-pyrazinecarboxamide: A related compound with a similar pyrazine ring structure.

    Trifluoromethylpyrazine Derivatives: Various derivatives with different substituents on the pyrazine ring.

Uniqueness

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is unique due to the combination of trifluoromethyl and fluoro-substituted pyrazine moieties. This combination can impart distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-fluoropyrazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N3O/c7-3-4(12-2-1-11-3)13-5(14)6(8,9)10/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAIBCVBXUANQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233412
Record name 2,2,2-Trifluoro-N-(3-fluoro-2-pyrazinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-24-4
Record name 2,2,2-Trifluoro-N-(3-fluoro-2-pyrazinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(3-fluoro-2-pyrazinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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